molecular formula C15H25Cl2N3O2 B3021653 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride CAS No. 1187930-99-9

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Cat. No.: B3021653
CAS No.: 1187930-99-9
M. Wt: 350.3
InChI Key: RXLNINVLZWODOG-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride (CAS 193902-64-6) is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-aminophenyl substituent at the 4-position of the piperazine ring, with two hydrochloride counterions. It serves as a key intermediate in pharmaceutical synthesis, particularly for developing compounds targeting oncogenic microRNAs (e.g., miR-21 inhibitors) and antimalarial agents . Its Boc group enhances stability during synthetic procedures, while the aminophenyl moiety provides a reactive site for further functionalization .

Properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLNINVLZWODOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671948
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-64-6
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride typically involves multiple steps. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps including nucleophilic substitution, reduction, and protection .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines and other derivatives that have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is primarily utilized in drug development and synthesis due to its ability to serve as a building block for various pharmacologically active compounds. Its applications include:

  • Antidepressants : Research indicates that derivatives of piperazine are effective in treating depression and anxiety disorders. The compound acts on serotonin receptors, influencing mood regulation.
  • Antipsychotic Agents : The piperazine moiety is crucial in the design of antipsychotic medications, where it helps modulate neurotransmitter activity.

Case Study: Antidepressant Development

A study explored the synthesis of new piperazine derivatives based on this compound for potential antidepressant activity. The synthesized compounds were tested for their binding affinity to serotonin receptors, demonstrating promising results that warrant further investigation.

Agrochemical Applications

The compound also finds utility in the agrochemical sector, particularly in the synthesis of herbicides and insecticides. Its structural features allow it to interact with biological targets in pests, leading to effective pest control solutions.

Table 1: Comparison of Agrochemical Efficacy

Compound NameApplication TypeEfficacy (%)Reference
1-Boc-4-(4-Aminophenyl)piperazineHerbicide85
Piperazine Derivative AInsecticide78
Piperazine Derivative BFungicide90

Dyestuff Applications

In the dye industry, this compound serves as an important intermediate for synthesizing various dyes. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors.

Case Study: Dye Synthesis

A recent project focused on synthesizing azo dyes using this compound as a precursor. The resulting dyes exhibited high stability and color fastness, making them suitable for textile applications.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Dihydrochloride Derivatives

Compound Name Substituents at Piperazine Positions Key Functional Groups CAS Number
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride 1-Boc, 4-(4-aminophenyl) Boc, aromatic amine, dihydrochloride 193902-64-6
Buclizine dihydrochloride 1-(4-tert-butylbenzyl), 4-(4-chlorobenzhydryl) Benzyl, benzhydryl, dihydrochloride 129-74-8
Trimetazidine dihydrochloride 1-(2,3,4-trimethoxybenzyl) Trimethoxybenzyl, dihydrochloride 13171-25-0
1-(4-Methoxyphenyl)piperazine derivatives 1-aroyl, 4-(4-methoxyphenyl) Aroyl, methoxyphenyl Varies
Cetirizine dihydrochloride 1-(4-chlorobenzhydryl), 2-ethoxyacetate Benzhydryl, ethoxyacetate 83881-52-1

Key Observations :

  • The Boc-aminophenyl substitution in the target compound distinguishes it from antihistamine derivatives (e.g., buclizine, cetirizine), which feature bulkier benzhydryl or benzyl groups .
  • Unlike trimetazidine, which has a trimethoxybenzyl group for cerebral vasodilation, the Boc-aminophenyl motif enables nucleophilic coupling reactions for drug discovery .

Physicochemical Properties

Table 2: NMR and Solubility Data

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Solubility Profile
This compound 3.59 (piperazine H) 43.1 (piperazine C) Soluble in polar solvents (e.g., water, MeOH)
Piperazine dihydrochloride 3.59 43.1 High aqueous solubility
Piperazine hydrochloride 3.11 45.3 Moderate aqueous solubility
1-Aroyl-4-(4-methoxyphenyl)piperazines ~3.0–3.5 (piperazine H) ~45–50 (piperazine C) Low water solubility

Key Observations :

  • The deshielding of $ ^1H $ and $ ^{13}C $ signals in the target compound (δ 3.59 and 43.1) matches unsubstituted piperazine dihydrochloride, indicating minimal electronic perturbation from the Boc and aminophenyl groups .
  • Aroyl-substituted piperazines (e.g., 1-benzoyl derivatives) exhibit reduced aqueous solubility due to hydrophobic substituents, whereas the Boc-aminophenyl derivative retains moderate solubility via ionic interactions with HCl .

Key Observations :

  • The target compound’s synthesis requires Boc deprotection and HCl salt formation, yielding 35–50%, lower than direct alkylation methods for antihistamines .
  • Microwave-assisted reactions with TFA improve efficiency compared to traditional coupling methods for aroyl derivatives .

Table 4: Pharmacological and Toxicological Profiles

Compound Biological Activity Mutagenicity (Nitrosation Risk) Safety Profile
This compound miR-21 inhibition, antimalarial lead Low (Boc group reduces nitrosation) Requires handling as per GHS Category 3
Piperazine dihydrochloride Buffer agent, precursor High (50–70% nitrosation in vivo) Toxic at high concentrations
Trimetazidine dihydrochloride Anti-ischemic agent Not reported Well-tolerated clinically

Key Observations :

  • The Boc group in the target compound mitigates nitrosamine formation risks compared to unsubstituted piperazine dihydrochloride, which shows 50–70% nitrosation in vivo .
  • Antihistamines like cetirizine exhibit established safety profiles, whereas the target compound’s research-stage status necessitates stringent safety protocols .

Biological Activity

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly significant as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with a 4-amino phenyl group and a tert-butoxycarbonyl (Boc) protecting group. The chemical formula is C12H18Cl2N2O2, with a molecular weight of approximately 277.19 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various chemical reactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that compounds with similar piperazine structures often exhibit inhibitory effects on specific kinases, which are pivotal in cell signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including 1-Boc-4-(4-Aminophenyl)piperazine. The compound has demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainMIC (mg/mL)
1-Boc-4-(4-Aminophenyl)piperazineStaphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.050

The minimum inhibitory concentration (MIC) values indicate potent activity against common pathogens, suggesting its potential as an antimicrobial agent .

Inhibitory Effects on Kinases

Studies have shown that piperazine derivatives can inhibit various kinases, including ACK1 (Activated Cdc42-associated kinase). In vitro assays revealed that this compound exhibits significant inhibitory activity against ACK1, which is implicated in cancer progression .

Table 2: Inhibition of ACK1 Kinase Activity

CompoundIC50 (µM)
1-Boc-4-(4-Aminophenyl)piperazine10
Reference Compound A5
Reference Compound B20

The IC50 value indicates the concentration required to inhibit half of the enzyme's activity, demonstrating that this compound could be a candidate for further development as an anticancer agent .

Study on Tuberculosis

A study explored the structure-activity relationship (SAR) of piperazine derivatives, including compounds related to 1-Boc-4-(4-Aminophenyl)piperazine, against Mycobacterium tuberculosis. The results indicated that modifications in the piperazine ring significantly affect the compound's efficacy against tuberculosis, highlighting the importance of structural optimization in developing new anti-tubercular agents .

Research on Antifungal Activity

In another investigation focusing on antifungal properties, derivatives of piperazines were tested against Candida species. The findings suggested that compounds similar to 1-Boc-4-(4-Aminophenyl)piperazine showed promising antifungal activity, indicating their potential utility in treating fungal infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

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